

# Asymmetric Synthesis of Chiral Macrocyclic Lactones: Application Notes and Protocols

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## Compound of Interest

Compound Name: 13-Hydroxy-oxacyclohexadecan-2-one

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## Introduction

Chiral macrocyclic lactones are a prominent class of organic compounds frequently found in natural products and pharmaceuticals, exhibiting a wide range of biological activities. Their unique three-dimensional structures, constrained by the macrocyclic ring, often lead to high binding affinity and selectivity for biological targets. Consequently, the development of efficient and stereoselective methods for their synthesis is a significant focus in modern organic chemistry and drug discovery.

This document provides detailed application notes and protocols for several key catalytic asymmetric methods used to synthesize chiral macrocyclic lactones. The methodologies covered include metal-catalyzed, organocatalyzed, and biocatalyzed transformations, as well as ring-closing metathesis.

## I. Metal-Catalyzed Asymmetric Macrolactonization

Transition metal catalysis offers a powerful toolkit for the enantioselective construction of macrocyclic lactones. Copper and Iridium-based catalytic systems have demonstrated remarkable efficiency and selectivity in various transformations.

## A. Copper(II)-Catalyzed Asymmetric Cascade Synthesis of Macrocyclic Dilactones

This method, developed by Wang and coworkers, utilizes a chiral Copper(II)-bisoxazoline complex to catalyze an asymmetric cascade reaction of  $\beta,\gamma$ -unsaturated  $\alpha$ -keto tryptophol esters, leading to the formation of macrocyclic dilactones with excellent enantioselectivity.<sup>[1][2][3][4]</sup>

### Experimental Protocol: Synthesis of Macrocyclic Dilactone (General Procedure)

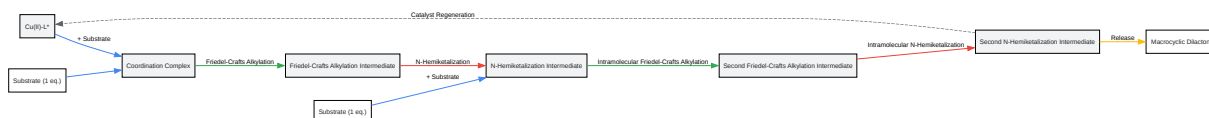
- Materials:
  - $\text{Cu}(\text{OTf})_2$  (Copper(II) trifluoromethanesulfonate)
  - Chiral bisoxazoline ligand (e.g., L9 as described in the source)
  - $\beta,\gamma$ -Unsaturated  $\alpha$ -keto tryptophol ester (Substrate)
  - Dichloromethane (DCM), anhydrous
  - Nitrogen or Argon atmosphere
- Procedure:
  - To a flame-dried Schlenk tube under an inert atmosphere, add  $\text{Cu}(\text{OTf})_2$  (0.01 mmol, 5 mol%) and the chiral bisoxazoline ligand (0.012 mmol, 6 mol%).
  - Add anhydrous DCM (2.0 mL) and stir the mixture at room temperature for 30 minutes.
  - Add a solution of the  $\beta,\gamma$ -unsaturated  $\alpha$ -keto tryptophol ester (0.2 mmol) in anhydrous DCM (1.0 mL).
  - Stir the reaction mixture at 40 °C for the time specified for the particular substrate (typically 12-24 hours), monitoring the reaction by TLC.
  - Upon completion, concentrate the reaction mixture under reduced pressure.

- Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired macrocyclic dilactone.
- Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC analysis.

## Quantitative Data Summary:

Substrate Variation	Yield (%)	dr	ee (%)
Phenyl substituted	93	>20:1	99
4-Methylphenyl substituted	85	>20:1	98
4-Methoxyphenyl substituted	88	>20:1	99
4-Fluorophenyl substituted	91	>20:1	99
2-Thienyl substituted	82	>20:1	97

## Catalytic Cycle Diagram:

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Caption: Proposed catalytic cycle for the Cu(II)-catalyzed asymmetric cascade synthesis of macrocyclic dilactones.

## B. Iridium-Catalyzed Asymmetric Cascade Allylation/Macrolactonization

This protocol, developed by Dong, Wang, and coworkers, describes an Iridium-catalyzed cascade reaction between vinyl ethylene carbonate (VEC) and isatoic anhydride derivatives to generate C<sub>2</sub>-symmetric chiral aza-macrodilolides.<sup>[5][6]</sup>

### Experimental Protocol: Synthesis of Chiral Aza-macrodilolides (General Procedure)

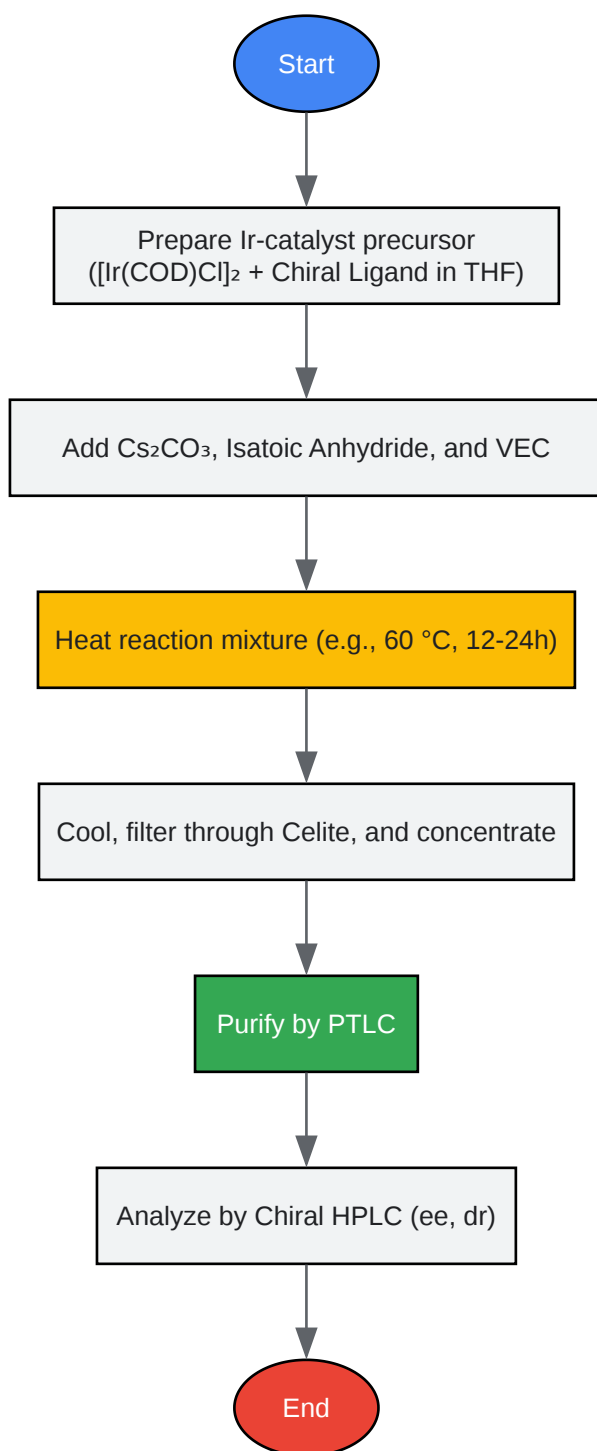
- Materials:
  - [Ir(COD)Cl]<sub>2</sub> (Bis(1,5-cyclooctadiene)diiridium(I) dichloride)
  - Chiral phosphoramidite ligand (e.g., (R,R)-f-spiroPhos)
  - Vinyl ethylene carbonate (VEC)
  - Isatoic anhydride derivative
  - Cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>)
  - Tetrahydrofuran (THF), anhydrous
  - Nitrogen or Argon atmosphere
- Procedure:
  - In a glovebox, to a flame-dried Schlenk tube, add [Ir(COD)Cl]<sub>2</sub> (0.005 mmol, 2.5 mol%) and the chiral ligand (0.012 mmol, 6 mol%).
  - Add anhydrous THF (1.0 mL) and stir at room temperature for 30 minutes.
  - Add Cs<sub>2</sub>CO<sub>3</sub> (0.3 mmol, 1.5 equiv).

- Add a solution of the isatoic anhydride derivative (0.2 mmol) and VEC (0.5 mmol, 2.5 equiv) in anhydrous THF (1.0 mL).
- Stir the reaction at the specified temperature (e.g., 60 °C) for the required time (typically 12-24 hours).
- After cooling to room temperature, filter the reaction mixture through a short pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by preparative thin-layer chromatography (PTLC) to afford the aza-macrolide.
- Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC analysis.

## Quantitative Data Summary:

Isatoic Anhydride Substituent	Yield (%)	dr	ee (%)
H	75	>20:1	99
5-Me	78	>20:1	99
5-F	72	>20:1	99
5-Cl	70	>20:1	99
5-Br	68	>20:1	99

## Reaction Workflow Diagram:



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Caption: Experimental workflow for the Iridium-catalyzed asymmetric synthesis of aza-macrolides.

## II. Organocatalyzed Asymmetric Macrolactonization

Organocatalysis provides a metal-free alternative for the synthesis of chiral macrocyclic lactones, often with high enantioselectivity and functional group tolerance. Chiral Brønsted acids are particularly effective in this regard.

### A. Confined Imidodiphosphorimidate (IDPi)-Catalyzed Asymmetric Hydrolactonization

This method, reported by List and coworkers, employs a confined imidodiphosphorimidate (IDPi) Brønsted acid catalyst for the asymmetric hydrolactonization of unsaturated carboxylic acids.<sup>[7][8][9][10][11]</sup>

#### Experimental Protocol: Asymmetric Hydrolactonization (General Procedure)

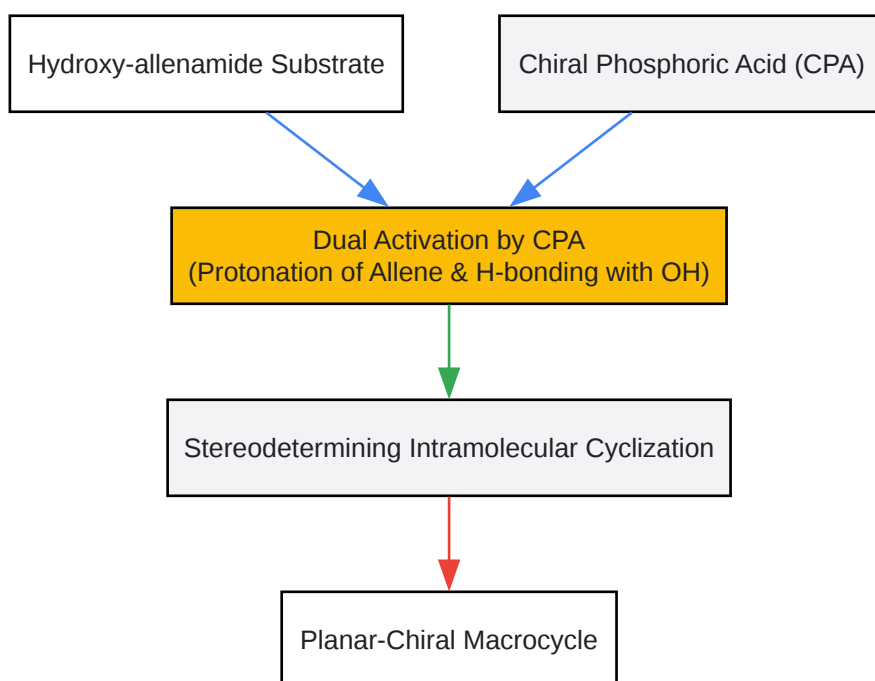
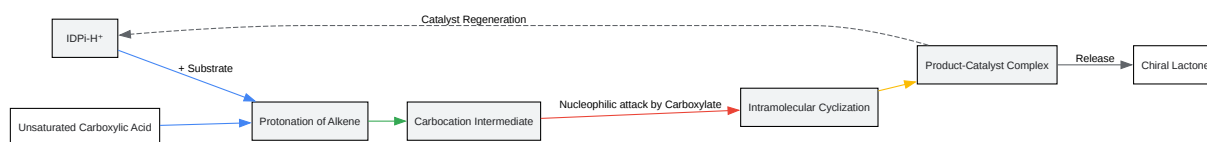
- Materials:
  - Confined IDPi catalyst
  - $\gamma,\delta$ -Unsaturated carboxylic acid
  - Anhydrous solvent (e.g., chloroform, toluene)
  - Inert atmosphere (Nitrogen or Argon)
- Procedure:
  - To a dried vial under an inert atmosphere, add the IDPi catalyst (1-5 mol%).
  - Add the anhydrous solvent (to achieve a concentration of ~0.1 M).
  - Add the  $\gamma,\delta$ -unsaturated carboxylic acid (1.0 equiv).
  - Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time (typically 24-72 hours).
  - Monitor the reaction progress by TLC or  $^1\text{H}$  NMR.

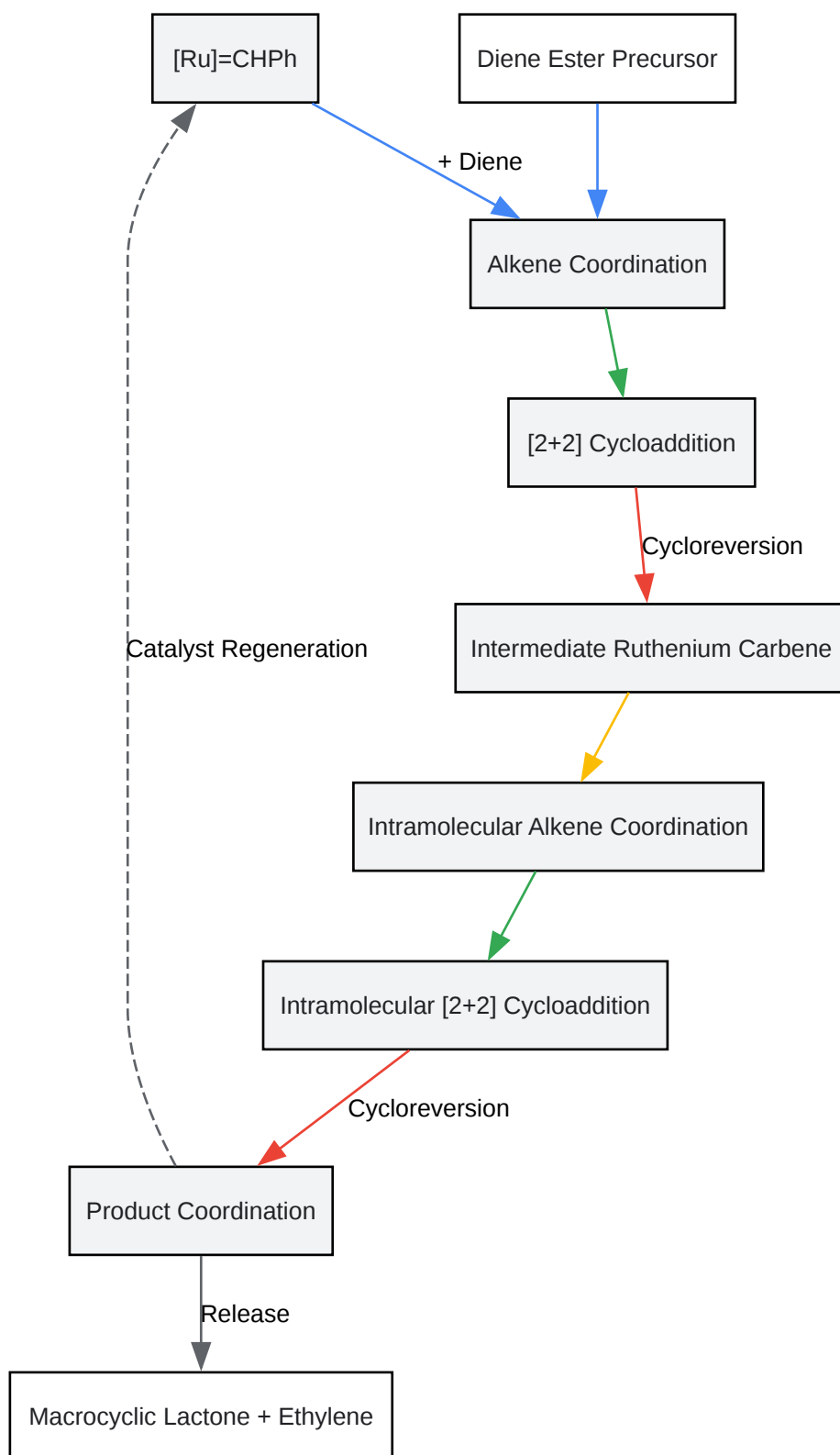
- Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to obtain the chiral lactone.
- Determine the enantiomeric excess by chiral GC or HPLC analysis.

## Quantitative Data Summary:

Substrate Aryl Group	Yield (%)	ee (%)
Phenyl	95	94
4-Tolyl	92	95
4-Methoxyphenyl	88	96
4-Chlorophenyl	90	93
Naphthyl	85	92

## Catalytic Cycle Diagram:





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